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Compound of Interest

Compound Name: Hsp-990

Cat. No.: B611965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and

inhibitory mechanisms of NVP-HSP990, a potent and selective inhibitor of Heat Shock Protein

90 (HSP90). The information presented herein is intended to support further research and

development efforts in the field of oncology and related disciplines.

Molecular Structure and Chemical Properties
NVP-HSP990, a novel and orally bioavailable HSP90 inhibitor, is structurally distinct from other

known HSP90 inhibitors.[1][2] Its core structure is based on a 2-amino-4-methyl-7,8-

dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold.[1][2] The precise chemical identity of NVP-

HSP990 is defined by its IUPAC name: (7R)-2-amino-7-[4-fluoro-2-(6-methoxy-2-

pyridinyl)phenyl]-7,8-dihydro-4-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one.[3] A co-crystal

structure of NVP-HSP990 bound to the N-terminal domain of HSP90α has been resolved at

1.5Å, providing detailed insights into its binding mode.[2]
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Property Value Reference

Chemical Formula C20H18FN5O2 [4]

Molecular Weight 379.39 g/mol [1][4][5]

CAS Number 934343-74-5 [5]

IUPAC Name

(7R)-2-amino-7-[4-fluoro-2-(6-

methoxy-2-

pyridinyl)phenyl]-7,8-dihydro-4-

methyl-pyrido[4,3-d]pyrimidin-

5(6H)-one

[3]

Synonyms HSP990, HSP-990 [4]

Mechanism of Action: Inhibition of the HSP90
Chaperone Cycle
NVP-HSP990 exerts its therapeutic effects by potently inhibiting the chaperone activity of

HSP90.[4] It binds to the N-terminal ATP-binding domain of HSP90, a critical step in the

chaperone cycle.[1][2][6] This binding event competitively inhibits the hydrolysis of ATP, which

is essential for the conformational changes required for HSP90 to process its client proteins.

The inhibition of HSP90 leads to the destabilization and subsequent proteasomal degradation

of a wide array of oncogenic client proteins that are dependent on HSP90 for their proper

folding, stability, and function.[4] This disruption of cellular homeostasis ultimately leads to cell

cycle arrest and apoptosis in cancer cells.[1]
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Mechanism of NVP-HSP990 Inhibition of the HSP90 Chaperone Cycle.

Downstream Signaling Pathways Affected by NVP-
HSP990
By promoting the degradation of key oncogenic client proteins, NVP-HSP990 effectively

disrupts multiple signaling pathways critical for tumor growth and survival. Notably, NVP-

HSP990 treatment leads to the depletion of proteins such as c-Met, HER2/ERBB2, AKT, and

ERK.[4][5][6] The degradation of these proteins inhibits downstream signaling cascades,

including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently

hyperactivated in cancer.
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Downstream Signaling Pathways Disrupted by NVP-HSP990.

Quantitative Analysis of NVP-HSP990 Activity
The potency of NVP-HSP990 has been extensively characterized through various in vitro

assays. The following tables summarize the key quantitative data regarding its inhibitory activity

against different HSP90 isoforms and its anti-proliferative effects in various cancer cell lines.

Table 1: Inhibitory Activity (IC50) of NVP-HSP990 against HSP90 Isoforms
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HSP90 Isoform IC50 (nM) Reference

Hsp90α 0.6 [1][3][5]

Hsp90β 0.8 [1][3][5]

Grp94 8.5 [1][3][5]

TRAP-1 320 [1][3][7]

Table 2: Anti-proliferative Activity (GI50/EC50/IC50) of NVP-HSP990 in Cancer Cell Lines

Cell Line Cancer Type Value (nM) Parameter Reference

BT474 Breast Cancer 7 ± 2 GI50 [5]

A549 Lung Cancer 28 ± 5 GI50 [5]

H1975 Lung Cancer 35 ± 4 GI50 [5]

MV4;11 Leukemia 4 ± 1 GI50 [5]

GTL-16 Gastric Cancer 14 EC50 [5]

Multiple

Myeloma Cell

Lines

Multiple

Myeloma
27-49 IC50 [5]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the protocols for key experiments used to characterize NVP-HSP990.

HSP90 Isoform Binding Affinity (AlphaScreen
Competition Assay)
This assay determines the potency of inhibitors in disrupting the interaction between HSP90

and a biotinylated probe.
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Workflow for AlphaScreen Competition Binding Assay.
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Methodology:

Prepare all reagents: assay buffer, recombinant human HSP90α, HSP90β, or Grp94,

biotinylated geldanamycin, AlphaScreen Streptavidin Donor beads, and Protein A Acceptor

beads.

Add serially diluted NVP-HSP990 to the wells of a 384-well microplate.

Add the respective HSP90 isoform to each well.

Incubate at room temperature to allow for the binding of NVP-HSP990 to HSP90.

Add biotinylated geldanamycin to each well.

Add a mixture of Donor and Acceptor beads.

Incubate the plate in the dark at room temperature.

Read the plate using an AlphaScreen-compatible plate reader. The signal generated is

inversely proportional to the binding of the inhibitor.

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

TRAP-1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the TRAP-1 isoform of HSP90 in the

presence of an inhibitor.

Methodology:

Prepare a reaction buffer containing HEPES, KCl, MgCl2, and Brij-35.

Add serially diluted NVP-HSP990 to the wells of a microplate.

Add recombinant human TRAP-1 to each well.

Initiate the reaction by adding ATP.

Incubate the plate at 37°C.
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Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a

malachite green-based colorimetric detection reagent.

Read the absorbance at a specific wavelength (e.g., 620 nm).

Calculate the IC50 value from the dose-response curve.

Western Blotting for Client Protein Degradation and
Hsp70 Induction
This technique is used to assess the levels of specific proteins in cells following treatment with

NVP-HSP990.[7]

Methodology:

Culture cancer cells (e.g., GTL-16) to a suitable confluency.

Treat the cells with various concentrations of NVP-HSP990 for a specified period (e.g., 24

hours).

Lyse the cells to extract total protein.

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the client proteins of interest

(e.g., c-Met, AKT) and Hsp70. A loading control antibody (e.g., GAPDH or β-actin) should

also be used.

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g.,

HRP).

Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities to determine the relative protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

